4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid

Azo dye synthesis Nucleophilic aromatic substitution Coupling component reactivity

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid (CAS 90-21-1) is a chlorinated, hydroxylated naphthalene disulfonic acid derivative with the molecular formula C10H7ClO7S2 and a molecular weight of 338.74 g/mol. This compound is characterized by a naphthalene core bearing two sulfonic acid groups at the 2- and 7-positions, a hydroxyl group at the 5-position, and a chloro substituent at the 4-position.

Molecular Formula C10H7ClO7S2
Molecular Weight 338.7 g/mol
CAS No. 90-21-1
Cat. No. B1345212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid
CAS90-21-1
Molecular FormulaC10H7ClO7S2
Molecular Weight338.7 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)Cl)S(=O)(=O)O
InChIInChI=1S/C10H7ClO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,(H,13,14,15)(H,16,17,18)
InChIKeyPGAVDCUYQQGYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic Acid (CAS 90-21-1): A Strategic Chloro-Substituted Naphthalene Disulfonic Acid Intermediate


4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid (CAS 90-21-1) is a chlorinated, hydroxylated naphthalene disulfonic acid derivative with the molecular formula C10H7ClO7S2 and a molecular weight of 338.74 g/mol . This compound is characterized by a naphthalene core bearing two sulfonic acid groups at the 2- and 7-positions, a hydroxyl group at the 5-position, and a chloro substituent at the 4-position . It is primarily utilized as a key intermediate in the synthesis of azo dyes and as a precursor to valuable analytical reagents, distinguishing it from its non-halogenated or amino-substituted structural analogs [1].

Why 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic Acid Cannot Be Interchanged with Common Naphthalene Sulfonic Acid Analogs


Generic substitution of 4-chloro-5-hydroxynaphthalene-2,7-disulphonic acid with other naphthalene disulfonic acids, such as H-acid (4-amino-5-hydroxynaphthalene-2,7-disulphonic acid) or chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid), is not feasible without altering critical reaction outcomes. The unique combination of a 4-chloro substituent and a 5-hydroxy group dictates both the compound's electrophilicity for nucleophilic aromatic substitution and its coupling activity in diazotization reactions . The electron-withdrawing chloro group modulates the reactivity of the naphthalene ring differently than an amino group, leading to distinct coupling rates, shade development in derived azo dyes, and final dye fastness properties [1]. Consequently, substituting this compound with a non-chlorinated or amino-bearing analog will result in a different chemical pathway or a final product with altered performance characteristics, which is unacceptable in applications where specific colorimetric or binding properties are required [2].

Quantitative Differentiation of 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic Acid from Key Analogs: A Comparator-Based Evidence Guide


Distinct Substituent Pattern Enables Divergent Reactivity: Chloro vs. Amino at the 4-Position

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid possesses a 4-chloro substituent, whereas its direct analog H-acid (4-amino-5-hydroxynaphthalene-2,7-disulphonic acid) has a 4-amino group. The electron-withdrawing chloro group (-I effect) activates the ring towards nucleophilic aromatic substitution, while the amino group (+M effect) strongly activates the ring for electrophilic substitution and diazo coupling at different positions [1]. This fundamental difference dictates the compound's role: the chloro derivative serves as a substrate for amination to form H-acid, or it can act as a leaving group in specific coupling reactions, whereas H-acid is used directly as a coupling component for electrophilic diazonium salts .

Azo dye synthesis Nucleophilic aromatic substitution Coupling component reactivity

Direct Precursor to H-Acid: Quantifiable Conversion via Nucleophilic Amination

This compound is a documented precursor for the synthesis of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulphonic acid), a critical intermediate for azo dyes. The conversion involves nucleophilic displacement of the 4-chloro group with ammonia [1]. While the specific conversion yield for this compound is not detailed in the open literature, the preparation of H-acid from this chloro derivative is an established industrial route, highlighting its indispensable role in the supply chain for this high-volume dye intermediate [1].

Dye intermediate synthesis H-acid preparation Chlorine displacement

Analytical Sensitivity of Derived Reagent: Molar Absorptivity and Detection Limit for Nitrite

While the target chloro compound itself is not the active analytical reagent, its amino derivative, 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt (AHNDMS), is employed in a highly sensitive spectrophotometric method for nitrite determination. The method exhibits a molar absorptivity of 2.6 × 10⁴ L mol⁻¹ cm⁻¹ at 560 nm and a Sandell's sensitivity of 0.0075 μg mL⁻¹, with a linear Beer's law range of 0.1–1.6 μg mL⁻¹ [1]. This performance establishes the value of the 4,5-disubstituted-2,7-naphthalene disulfonic acid scaffold for trace analysis, and the chloro compound is the direct synthetic entry point to this sensitive reagent via amination .

Spectrophotometry Nitrite detection Environmental analysis

Physicochemical Profile: Predicted Density and pKa as Determinants of Formulation Behavior

The predicted density of 4-chloro-5-hydroxynaphthalene-2,7-disulphonic acid is 1.887 ± 0.06 g/cm³, and its predicted pKa is -0.46 ± 0.40, indicating it exists almost entirely in its deprotonated, water-soluble sulfonate form under typical reaction conditions (pH > 1) . In comparison, the non-chlorinated analog 4-hydroxynaphthalene-2,7-disulfonic acid has a reported density of approximately 1.82 g/cm³ and a pKa around -0.5 (for sulfonic acid groups), showing that the chloro substituent increases molecular weight and density without drastically altering the strong acidity . This high solubility and strong acidity profile ensure the compound remains fully ionized and mobile in aqueous dye baths and analytical solutions, minimizing precipitation and ensuring consistent stoichiometry.

Physical chemistry Formulation development Solubility

Distinct Chromatographic Retention on Mixed-Mode HPLC: A Basis for Purity Control

A validated reverse-phase HPLC method using a Newcrom R1 mixed-mode column has been established for the separation and analysis of 4-chloro-5-hydroxynaphthalene-2,7-disulphonic acid [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid, achieving resolution of the target compound from potential impurities and positional isomers. While the exact retention time (k') is not disclosed, the successful application of a mixed-mode column (combining reversed-phase and ion-exchange mechanisms) underscores the compound's strong ionic character and the need for specialized stationary phases to achieve adequate retention and separation from other naphthalene sulfonic acids [2].

HPLC method Quality control Mixed-mode chromatography

Application Scenarios Where 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic Acid Provides a Verifiable Advantage


Synthesis of H-Acid and Derived Reactive Azo Dyes

This compound is the key chloro-precursor for the synthesis of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulphonic acid), a critical coupling component in the manufacture of reactive azo dyes for cellulosic fibers. The nucleophilic displacement of the 4-chloro group with ammonia yields H-acid, which then couples with diazonium salts to produce a wide range of red, blue, and black dyes [1]. Procurement of this compound ensures a dedicated feedstock for producing H-acid with controlled purity, avoiding the impurities associated with alternative synthetic routes.

Precursor for Sensitive Spectrophotometric Reagents for Environmental Monitoring

The compound serves as the synthetic gateway to 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid monosodium salt (AHNDMS), a reagent for nitrite determination. The derived AHNDMS method offers a molar absorptivity of 2.6 × 10⁴ L mol⁻¹ cm⁻¹ and a detection limit of 0.0075 μg mL⁻¹, providing a simpler, single-reagent alternative to the traditional Griess assay for nitrite monitoring in water, soil, and biological fluids [2].

Research on Nucleophilic Aromatic Substitution of Naphthalene Sulfonic Acids

The presence of a chloro leaving group adjacent to a hydroxyl group on the electron-deficient naphthalene ring makes this compound a valuable model substrate for studying nucleophilic aromatic substitution (SNAr) reactions. Its reactivity can be compared with that of the amino analog (H-acid) or the unsubstituted 4-hydroxynaphthalene-2,7-disulfonic acid to elucidate electronic effects on reaction rates and regioselectivity .

Quality Control of Naphthalene Sulfonic Acid Intermediates by Mixed-Mode HPLC

This compound can be used as a reference standard for developing and validating HPLC methods for the separation of complex mixtures of naphthalene sulfonic acids. The established Newcrom R1 method provides a baseline for resolving this specific chlorinated derivative from its structural isomers and process impurities, supporting quality assurance in dye intermediate manufacturing [3].

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